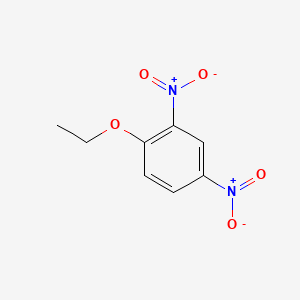

2,4-Dinitrophenetole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOKMOXAGMIZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060588 | |

| Record name | 2,4-Dinitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-54-8 | |

| Record name | 1-Ethoxy-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROPHENETOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dinitrophenetole from 2,4-Dinitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrophenetole from 2,4-dinitrochlorobenzene. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry with applications in the synthesis of various chemical intermediates.

Reaction Overview

The synthesis of this compound from 2,4-dinitrochlorobenzene involves the reaction of the latter with sodium ethoxide. The electron-withdrawing nature of the two nitro groups on the benzene ring activates the aryl halide towards nucleophilic attack by the ethoxide ion.

Reaction Scheme:

Reaction Mechanism

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway.

Step 1: Nucleophilic Attack The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the carbon atom bearing the chlorine atom on the 2,4-dinitrochlorobenzene ring. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro groups, which stabilizes the intermediate.

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. This results in the formation of the final product, this compound.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 2,4-dinitrochlorobenzene. This protocol is based on established Williamson ether synthesis and nucleophilic aromatic substitution procedures.

Materials and Equipment:

-

2,4-Dinitrochlorobenzene

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

-

Melting point apparatus

-

Spectroscopic instrumentation (IR, NMR)

Procedure:

-

Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of 2,4-dinitrochlorobenzene in anhydrous ethanol.

-

Addition of Sodium Ethoxide: To the stirred solution, add a stoichiometric equivalent of sodium ethoxide. The addition can be done portion-wise or as a solution in anhydrous ethanol. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain the reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure. The residue is then treated with water to dissolve the sodium chloride byproduct.

-

Isolation and Purification: The crude this compound, which is a solid, is collected by vacuum filtration and washed with cold water. The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.

-

Characterization: The purified product is dried, and its melting point is determined. The structure and purity are confirmed by spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physical and Chemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ | 202.55 | 53-54 | 315 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 260 (decomposes) | - |

Table 2: Synthesis and Characterization of this compound

| Parameter | Value |

| Yield | Typically >90% |

| Melting Point | 86 °C |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₈H₈N₂O₅ |

| Molar Mass | 212.16 g/mol |

| IR Spectrum (cm⁻¹) | Expected characteristic peaks:~3100-3000 (Aromatic C-H stretch)~2980-2850 (Aliphatic C-H stretch)~1600, 1485 (Aromatic C=C stretch)~1530, 1340 (N-O stretch of nitro group)~1250 (Aryl-O-C stretch) |

| ¹H NMR (CDCl₃, δ) | ~8.7 (d, 1H), ~8.4 (dd, 1H), ~7.2 (d, 1H), ~4.2 (q, 2H), ~1.5 (t, 3H) |

| ¹³C NMR (CDCl₃, δ) | ~160, 142, 140, 128, 122, 115, 66, 15 |

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2,4-Dinitrochlorobenzene: is a toxic and corrosive substance. It is a skin and eye irritant and can be harmful if inhaled or swallowed.

-

Sodium Ethoxide: is a corrosive and flammable solid. It reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide. It should be handled under anhydrous conditions.

-

Ethanol: is a flammable liquid.

All waste materials should be disposed of in accordance with institutional and local regulations.

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-Dinitrophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,4-dinitrophenetole. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, analysis, and safety protocols.

Chemical Identity and Structure

This compound, also known as 1-ethoxy-2,4-dinitrobenzene, is an aromatic ether. Its structure consists of a phenetole backbone with two nitro group substituents at the second and fourth positions of the benzene ring.

| Identifier | Value |

| IUPAC Name | 1-ethoxy-2,4-dinitrobenzene |

| Synonyms | 2,4-Dinitrophenyl ethyl ether, DNP-ethyl ether |

| CAS Number | 610-54-8 |

| Molecular Formula | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol |

| SMILES | CCOCc1ccc(cc1--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

| InChI Key | YSOKMOXAGMIZFZ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental conditions.

| Property | Value | Source |

| Physical State | Yellow crystalline solid | [1] |

| Melting Point | 86 °C | [2] |

| Boiling Point | 211 °C at 15 mmHg | [2] |

| Density | 1.4945 g/cm³ (estimate) | [2] |

| Solubility | Moderately soluble in organic solvents. Limited solubility in water. | [1] |

| Vapor Pressure | 5.02E-05 mmHg at 25°C | [2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Spectral data is available and can be accessed for detailed analysis. |

| ¹³C NMR | Spectral data is available, providing insights into the carbon framework. |

| Infrared (IR) | Characteristic peaks corresponding to the aromatic nitro groups and the ether linkage are expected. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and fragmentation patterns typical for a dinitroaromatic ether. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the chlorine atom in 2,4-dinitrochlorobenzene by an ethoxide ion.

Reaction:

2,4-dinitrochlorobenzene + Sodium ethoxide → this compound + Sodium chloride

Detailed Protocol:

-

Preparation of Sodium Ethoxide: Sodium metal is reacted with absolute ethanol under anhydrous conditions to prepare a solution of sodium ethoxide.

-

Reaction: 2,4-Dinitrochlorobenzene is dissolved in a suitable solvent, and the sodium ethoxide solution is added, often at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude this compound. The solid product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.

Williamson Ether Synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is suggested to exhibit biological activity as an uncoupler of oxidative phosphorylation, a mechanism it shares with the well-studied compound 2,4-dinitrophenol (DNP). It is hypothesized that this compound may undergo in-vivo hydrolysis to form 2,4-dinitrophenol, which then acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncoupling leads to a decrease in ATP synthesis and an increase in heat production.

This mechanism is of significant interest to drug development professionals, particularly in the context of metabolic diseases and cancer research. The ability to modulate cellular energy production presents potential therapeutic avenues.

Proposed Mechanism of Action for this compound.

Safety and Handling

This compound is classified as harmful if swallowed. As with many nitroaromatic compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound. The compiled data on its identity, physicochemical characteristics, spectroscopic profile, synthesis, and proposed biological mechanism of action serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research is warranted to fully elucidate its quantitative solubility in a range of solvents and to investigate its specific interactions with biological signaling pathways.

References

An In-depth Technical Guide to 2,4-Dinitrophenetole: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dinitrophenetole, a nitroaromatic compound of interest in various chemical and biological research fields. Due to the limited availability of in-depth technical data specifically for this compound, this guide leverages extensive information from the closely related and well-studied compound, 2,4-dinitrophenol (DNP), to provide a comparative context for its physicochemical properties and potential biological activities. This document includes its chemical identity, structural information, a representative synthesis protocol, and an analytical methodology. Furthermore, it delves into the likely metabolic fate and mechanism of action, drawing parallels with DNP's established role as an uncoupler of oxidative phosphorylation. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Molecular Structure

This compound, also known as 1-ethoxy-2,4-dinitrobenzene, is an aromatic ether. Its chemical identity and key identifiers are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Ethoxy-2,4-dinitrobenzene, 2,4-Dinitrophenyl ethyl ether |

| CAS Number | 610-54-8 |

| Molecular Formula | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol |

| Chemical Structure |  |

Physicochemical Properties

| Property | This compound | 2,4-Dinitrophenol (DNP) |

| Molecular Weight ( g/mol ) | 212.16 | 184.11 |

| Physical State | Not specified | Solid, yellow crystals[1] |

| Melting Point (°C) | Not specified | 112-114[1] |

| Boiling Point (°C) | Not specified | Sublimes when heated |

| Solubility | Not specified | Soluble in ethanol, ether, benzene; slightly soluble in water[1] |

| pKa | Not applicable (ether) | 4.09[2] |

Experimental Protocols

Representative Synthesis of this compound via Williamson Ether Synthesis

A general and widely applicable method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,4-dinitrochlorobenzene would react with sodium ethoxide.

Materials:

-

2,4-Dinitrochlorobenzene

-

Sodium ethoxide

-

Anhydrous ethanol

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific molar equivalent of sodium ethoxide in anhydrous ethanol.

-

To this solution, add one molar equivalent of 2,4-dinitrochlorobenzene.

-

Heat the reaction mixture to reflux with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Dissolve the residue in a mixture of deionized water and diethyl ether.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) for Dinitrophenols

HPLC is a standard and reliable method for the analysis and quantification of dinitrophenols and related compounds. The following is a general protocol that can be adapted for the analysis of this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with a small amount of phosphoric acid (e.g., 0.1%).

-

Standards of this compound of known concentrations.

-

Sample preparation solvents (e.g., methanol, acetonitrile).

-

Syringe filters (0.45 µm).

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding the acid. Degas the mobile phase before use.

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 30 °C).

-

Set the UV detector to the wavelength of maximum absorbance for this compound.

-

-

Analysis:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the standard solutions in order of increasing concentration to generate a calibration curve.

-

Inject the prepared sample.

-

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standards. Quantify the concentration of this compound in the sample by using the calibration curve.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are scarce, it is plausible that it shares a similar mechanism of action with 2,4-dinitrophenol (DNP) or acts as a pro-drug that is metabolized to DNP. DNP is a well-known uncoupler of oxidative phosphorylation in mitochondria.

Uncoupling of Oxidative Phosphorylation

The primary mechanism of DNP's biological effect is the disruption of the proton gradient across the inner mitochondrial membrane.[2] This process, known as uncoupling, dissipates the energy stored in the proton gradient as heat, rather than being used for the synthesis of ATP.

Metabolism

It is hypothesized that this compound may be metabolized in the body to 2,4-dinitrophenol. The primary metabolic pathway for DNP involves the reduction of its nitro groups.[2] The major metabolites are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.

Conclusion

This compound is a nitroaromatic compound for which detailed technical information is limited. By drawing comparisons with the extensively studied 2,4-dinitrophenol, we can infer its potential physicochemical properties and biological activities. The primary mechanism of action is likely the uncoupling of oxidative phosphorylation, a characteristic of dinitrophenols. The provided representative synthesis and analytical protocols offer a foundation for researchers working with this and related compounds. Further research is warranted to fully characterize the properties and biological effects of this compound.

References

solubility of 2,4-dinitrophenetole in various organic solvents

An In-depth Technical Guide on the Solubility of 2,4-Dinitrophenol in Various Organic Solvents

Disclaimer: Initial searches for "2,4-dinitrophenetole" did not yield relevant solubility data. The following guide has been prepared under the assumption that the intended compound of interest was 2,4-dinitrophenol , for which solubility information is available.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of 2,4-dinitrophenol in a range of organic solvents. The document includes tabulated quantitative data, a detailed experimental protocol for solubility determination, and a workflow diagram to visually represent the process.

Data Presentation: Solubility of 2,4-Dinitrophenol

The solubility of 2,4-dinitrophenol in various organic solvents is summarized in the table below. It is important to note that solubility is dependent on temperature, and the provided data points are at specific temperatures where available. Generally, 2,4-dinitrophenol exhibits greater solubility in organic solvents compared to its limited solubility in water.[1]

| Solvent | Temperature (°C) | Solubility ( g/100 g solution) |

| Ethyl Acetate | 15 | 15.55[2] |

| Acetone | 15 | 35.90[2] |

| Chloroform | 15 | 5.39[2] |

| Pyridine | 15 | 20.08[2] |

| Carbon Tetrachloride | 15 | 0.423[2] |

| Toluene | 15 | 6.36[2] |

| Ethanol | Not specified | Soluble[2][3] |

| Ethyl Ether | Not specified | Soluble[2] |

| Benzene | Not specified | Soluble[2][3] |

| Methanol | Not specified | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Not specified | Moderately Soluble[4] |

For comparison, the solubility of 2,4-dinitrophenol in water is 0.6 g/100 mL at 18 °C.[3]

Experimental Protocols: Determination of Solubility

A common and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method. The following protocol provides a detailed methodology for this key experiment.

Objective: To determine the equilibrium solubility of 2,4-dinitrophenol in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

2,4-Dinitrophenol (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,4-dinitrophenol to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation, the syringe can be pre-warmed to the experimental temperature.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis and Dilution:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration that is within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the concentration of 2,4-dinitrophenol in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of 2,4-dinitrophenol in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of 2,4-dinitrophenol in the original saturated solution.

-

Express the solubility in the desired units, such as grams per 100 g of solvent or moles per liter.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal shake-flask method.

Caption: Workflow for the experimental determination of solubility.

References

Stability and Proper Storage of 2,4-Dinitrophenetole: An In-depth Technical Guide

Disclaimer: Limited direct experimental data exists in publicly accessible literature regarding the comprehensive stability and specific storage conditions for 2,4-dinitrophenetole. This guide provides a detailed overview based on available information for this compound and its close structural analog, 2,4-dinitrophenol (DNP), to infer potential stability characteristics and handling recommendations. All information pertaining to DNP should be considered as indicative and not as a direct substitute for experimental data on this compound.

Introduction to this compound

This compound is a nitroaromatic compound. While specific applications are not widely documented, related compounds like 2,4-dinitrophenol (DNP) have been used in the manufacturing of dyes, wood preservatives, and as pesticides. Toxicological studies have shown that this compound can be a cataractogenic agent.[1] It is plausible that its biological activity may be, in part, due to its hydrolysis to 2,4-dinitrophenol.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. For comparison, data for 2,4-dinitrophenol is also included.

| Property | This compound | 2,4-Dinitrophenol (DNP) | Reference |

| Molecular Formula | C₈H₈N₂O₅ | C₆H₄N₂O₅ | |

| Molecular Weight | 212.16 g/mol | 184.11 g/mol | |

| Appearance | Not specified in detail | Yellow crystalline solid | [2] |

| Melting Point | Not specified in detail | 112-115 °C | [3] |

| Solubility | Not specified in detail | Slightly soluble in water; soluble in ether and alkaline solutions | [2] |

Stability Profile

Detailed experimental studies on the stability of this compound are scarce. However, based on its chemical structure and the extensive data available for DNP, several potential degradation pathways can be anticipated.

Thermal Stability

No specific studies on the thermal decomposition of this compound were identified. However, the related compound 2,4-dinitroanisole (DNAN), which also possesses an ether linkage, has been studied. The thermal decomposition of DNAN begins at approximately 453 K (180 °C) with the release of NO₂.[4] A key step in its decomposition is the formation of 2,4-dinitrophenol.[4] Given the structural similarity, this compound may exhibit comparable thermal instability.

For DNP, it is well-documented that it can decompose explosively upon heating, especially when dry.[3][5] It is crucial to handle dinitrophenols and their derivatives with extreme caution regarding heat and potential for shock or friction.

Photostability

Hydrolytic Stability

The potential for hydrolysis of the ether linkage in this compound to form 2,4-dinitrophenol and ethanol is a significant consideration for its stability in aqueous environments. While specific kinetic data for this compound is not available, studies on similar compounds, such as dinitrophenyl phosphates, indicate that hydrolysis can be a relevant degradation pathway.[8] The rate of hydrolysis is likely to be dependent on pH and temperature.

Proper Storage Conditions

Based on the hazardous nature of the analogous compound DNP, the following storage conditions are recommended for this compound as a precautionary measure:

-

Temperature: Store in a cool, well-ventilated area.[9]

-

Light: Protect from light.[9]

-

Moisture: For nitroaromatic compounds that are explosive when dry, such as DNP, storage in a wetted form (e.g., with at least 15% water) is often recommended to reduce the risk of detonation from shock or friction.[2][9] While not explicitly stated for this compound, this is a critical safety consideration.

-

Incompatibilities: Keep away from heat, sparks, and open flames.[9] Avoid contact with strong oxidizing agents, combustible materials, and reducing agents.[5][9]

-

Containers: Store in tightly closed containers.[9]

Experimental Protocols

While no specific experimental protocols for the stability testing of this compound were found, standard methodologies for forced degradation studies can be applied. These studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[10][11]

General Forced Degradation Workflow

Analytical Methods

The analysis of this compound and its potential degradation products would likely involve chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection would be the primary tool for separating the parent compound from its degradation products and for quantitative analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be crucial for the identification and structural elucidation of unknown degradation products.[12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used for the analysis of DNP and could be applicable to this compound, potentially after derivatization.[14]

Potential Degradation Pathways

Based on the structure of this compound and the known degradation of related compounds, the following degradation pathways are plausible:

Conclusion

While specific stability data for this compound is limited, a conservative approach to its handling and storage is warranted based on the known properties of the closely related and highly hazardous compound, 2,4-dinitrophenol. It is strongly recommended that any work with this compound be preceded by a thorough risk assessment and that appropriate safety precautions, including those for potentially explosive compounds, be implemented. Further experimental studies are necessary to fully characterize the stability profile of this compound and to establish definitive storage and handling protocols.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 4. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICSC 0464 - 2,4-DINITROPHENOL [chemicalsafety.ilo.org]

- 6. Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nj.gov [nj.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. biomedres.us [biomedres.us]

- 12. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the reaction mechanism of 2,4-dinitrophenetole synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrophenetole, a key chemical intermediate. The document details the underlying reaction mechanism, provides a robust experimental protocol, and presents relevant quantitative data. Visual diagrams are included to clearly illustrate the reaction pathway and experimental workflow.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,4-dinitrochlorobenzene and sodium ethoxide proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is a specific example of a Williamson ether synthesis applied to an aromatic system.

The key features of this mechanism are:

-

Activation of the Aryl Halide: The benzene ring of 2,4-dinitrochlorobenzene is rendered highly electron-deficient by the strong electron-withdrawing effects of the two nitro groups (-NO2) at the ortho and para positions relative to the chlorine atom. This activation is crucial for the nucleophilic attack to occur.

-

Nucleophilic Attack: The ethoxide ion (CH3CH2O-), a potent nucleophile, attacks the carbon atom bearing the chlorine atom. This is the rate-determining step of the reaction.

-

Formation of the Meisenheimer Complex: The addition of the ethoxide ion to the aromatic ring disrupts the aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro groups, which significantly stabilizes this intermediate.

-

Elimination of the Leaving Group: In the final step, the chloride ion, a good leaving group, is eliminated from the Meisenheimer complex. This step is fast as it restores the energetically favorable aromaticity of the benzene ring, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound as described in the detailed experimental protocol.

| Parameter | Value | Reference |

| Reactant 1 | 2,4-Dinitrochlorobenzene | [1] |

| Reactant 2 | Anhydrous Potassium Carbonate | [1] |

| Nucleophile Source | Absolute Ethanol | [1] |

| Molar Ratio (2,4-DNCB:K2CO3) | 1 : 1.6 | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 97.5% | [1] |

| Melting Point of Product | 86-87 °C | [1] |

Detailed Experimental Protocol

This protocol is adapted from a documented industrial process for the preparation of this compound.[1]

Materials:

-

2,4-Dinitrochlorobenzene (1 mole, 202.5 g)

-

Anhydrous Potassium Carbonate (1.6 mole, 221 g)

-

Absolute Ethanol (300 ml)

-

Water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

-

Heating mantle

-

Suction filtration apparatus (Büchner funnel and flask)

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a mixture of 300 ml of absolute ethanol and 202.5 g (1 mole) of 2,4-dinitrochlorobenzene.

-

Addition of Base: To this stirred mixture, add 221 g (1.6 mole) of anhydrous potassium carbonate.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for a period of 6 hours.

-

Precipitation and Isolation: After the reflux period is complete, allow the mixture to cool. Precipitate the product by adding 320 ml of water to the reaction mixture.

-

Filtration and Washing: Isolate the precipitated solid product by suction filtration using a Büchner funnel. Wash the collected solid with water until the washings are neutral.

-

Drying: Dry the purified this compound to obtain the final product. The expected yield of this compound with a melting point of 86-87°C is approximately 206.8 g (97.5% of theory).[1]

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Hydrolysis of 2,4-Dinitrophenetole to 2,4-Dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 2,4-dinitrophenetole to 2,4-dinitrophenol, a reaction of significant interest in organic synthesis and environmental science. This document details the underlying reaction mechanism, experimental methodologies, and relevant quantitative data, serving as a valuable resource for professionals in research and development.

Introduction

The hydrolysis of this compound, an aromatic ether, yields 2,4-dinitrophenol, a compound with a wide range of applications, including as an antiseptic and a precursor in the synthesis of various chemicals. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic rings. The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions activates the benzene ring towards nucleophilic attack by hydroxide ions or water.

Reaction Mechanism and Kinetics

The hydrolysis of this compound is generally base-catalyzed and follows the classical SNAr mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbon atom bearing the ethoxy group. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro groups, which stabilizes the intermediate. The subsequent departure of the ethoxide leaving group results in the formation of the 2,4-dinitrophenoxide ion, which is then protonated to yield the final product, 2,4-dinitrophenol.

Studies on the alkaline hydrolysis of analogous compounds, such as 2,4-dinitroanisole (DNAN), suggest that the formation of a Meisenheimer complex is a key intermediate step in the pathway to forming 2,4-dinitrophenolate.[1] Research on the hydrolysis of various 2,4-dinitrophenyl ethers, including n-butyl 2,4-dinitrophenyl ether, in potassium hydroxide and dimethyl sulfoxide-water mixtures has shown that 2,4-dinitrophenol is the exclusive product, confirming the SNAr pathway and finding no evidence for a single electron transfer mechanism.[2]

The kinetics of the reaction are typically second-order, being first-order with respect to both this compound and the hydroxide ion. The rate of hydrolysis is influenced by factors such as the concentration of the base, temperature, and the solvent system employed.

Experimental Protocols

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Ethanol (for recrystallization)

-

Hydrochloric acid (HCl) for acidification

-

Reaction vessel (e.g., round-bottom flask) with a condenser and stirring mechanism

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of this compound in a suitable solvent, such as a mixture of water and a co-solvent like ethanol or DMSO if needed to ensure solubility.

-

Addition of Base: Prepare an aqueous solution of sodium hydroxide or potassium hydroxide. Add the alkaline solution to the reaction mixture.

-

Heating and Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-100°C) with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation of the Product: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1. This will precipitate the 2,4-dinitrophenol as a yellow solid.

-

Isolation and Purification: Isolate the crude product by filtration, washing with cold water to remove any inorganic impurities. The crude 2,4-dinitrophenol can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a high-purity product.

Data Presentation

The following tables summarize key physicochemical and spectroscopic data for the reactant and product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C8H8N2O5 | 212.16 | - | - |

| 2,4-Dinitrophenol | C6H4N2O5 | 184.11 | Yellow crystalline solid | 112-114 |

Table 2: Spectroscopic Data

| Compound | Key IR Absorptions (cm-1) | 1H NMR Chemical Shifts (ppm) |

| This compound | Aromatic C-H, C=C, C-O-C, NO2 | Aromatic protons, ethoxy group protons |

| 2,4-Dinitrophenol | O-H, Aromatic C-H, C=C, C-O, NO2 | Aromatic protons, hydroxyl proton |

Note: Specific peak positions can vary depending on the solvent and instrument used.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the SNAr mechanism for the base-catalyzed hydrolysis of this compound.

Caption: S(N)Ar mechanism of this compound hydrolysis.

Experimental Workflow

The following diagram outlines the general workflow for the hydrolysis of this compound and the subsequent isolation of 2,4-dinitrophenol.

Caption: General experimental workflow for hydrolysis.

Conclusion

The hydrolysis of this compound to 2,4-dinitrophenol is a classic example of nucleophilic aromatic substitution. The reaction is facilitated by the presence of electron-withdrawing nitro groups and proceeds through a well-established SNAr mechanism involving a Meisenheimer complex intermediate. This technical guide provides the foundational knowledge, including the reaction mechanism, a general experimental protocol, and key data points, to assist researchers, scientists, and drug development professionals in their work with this important chemical transformation. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Preliminary Investigation of 2,4-Dinitrophenetole's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the biological activity of 2,4-dinitrophenetole. Based on available literature, it is strongly hypothesized that the biological effects of this compound are primarily attributable to its in vivo hydrolysis to 2,4-dinitrophenol (DNP), a well-documented uncoupler of oxidative phosphorylation. This guide summarizes the known biological activities and toxicological profile of DNP as a surrogate for understanding the potential effects of this compound, outlines relevant experimental protocols to test this hypothesis, and presents signaling pathways and experimental workflows using mandatory visualizations.

Introduction

This compound (DNPT) is an organic compound structurally related to 2,4-dinitrophenol (DNP). While direct research on the biological activity of DNPT is limited, its structural similarity to DNP suggests that its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and a corresponding increase in heat production.[1] Historically, DNP was used as a weight-loss drug due to its ability to significantly increase metabolic rate, but it was banned for human consumption due to severe toxicity and a narrow therapeutic window.[1][2] This guide will explore the known effects of DNP to infer the potential biological activities of DNPT and provide a framework for its experimental investigation.

Core Hypothesis: In Vivo Hydrolysis to 2,4-Dinitrophenol

The central hypothesis regarding the biological activity of this compound is its conversion to the highly active 2,4-dinitrophenol (DNP) within the body. It is presumed that this hydrolysis is a prerequisite for its toxic effects.[3]

Caption: Proposed metabolic activation of this compound.

Biological Activity Profile (Inferred from 2,4-Dinitrophenol Data)

The primary biological activity of DNP, and by extension DNPT, is the uncoupling of oxidative phosphorylation. This leads to a cascade of cellular and systemic effects.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis by ATP synthase.[1] This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption and the release of energy as heat.

Caption: Mechanism of mitochondrial uncoupling by DNP.

Physiological Effects

The uncoupling of oxidative phosphorylation by DNP results in a dose-dependent increase in basal metabolic rate.[1] This can lead to rapid weight loss but also carries the risk of severe hyperthermia, tachycardia, diaphoresis, and tachypnea, which can be fatal.[4]

Toxicological Profile

The toxicity of DNP is well-documented and serves as a critical consideration for any investigation into DNPT.

| Toxicity Endpoint | Observed Effects of 2,4-Dinitrophenol | References |

| Acute Toxicity | Hyperthermia, tachycardia, diaphoresis, tachypnea, death. The lowest published lethal human oral dose is 4.3 mg/kg. | [4] |

| Chronic Toxicity | Cataract formation, skin lesions, weight loss, effects on bone marrow, central nervous system, and cardiovascular system. | [5] |

| Carcinogenicity | Not classified by the EPA. | |

| Reproductive & Developmental Toxicity | Increased stillbirth and mortality during lactation in animal studies. | [5] |

Experimental Protocols

To investigate the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methods for assessing mitochondrial function and cytotoxicity, adapted for the study of DNPT.

In Vitro Hydrolysis Assay

Objective: To determine if and at what rate this compound is hydrolyzed to 2,4-dinitrophenol in a biologically relevant matrix.

Methodology:

-

Preparation of Liver Microsomes: Isolate liver microsomes from a relevant animal model (e.g., rat, mouse) using differential centrifugation.

-

Incubation: Incubate this compound at various concentrations with the prepared liver microsomes in a buffered solution containing necessary cofactors (e.g., NADPH).

-

Sample Analysis: At various time points, quench the reaction and analyze the supernatant for the presence and concentration of both this compound and 2,4-dinitrophenol using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the rate of hydrolysis and determine the kinetic parameters (e.g., Km, Vmax).

Caption: Workflow for the in vitro hydrolysis assay.

Mitochondrial Respiration Assay

Objective: To assess the effect of this compound on mitochondrial oxygen consumption, a key indicator of uncoupling activity.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2, C2C12) in a Seahorse XF or similar microplate.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and 2,4-dinitrophenol (as a positive control).

-

Oxygen Consumption Rate (OCR) Measurement: Use an extracellular flux analyzer to measure the basal OCR, ATP-linked OCR, maximal respiration, and non-mitochondrial respiration by sequential injection of oligomycin, FCCP (or another uncoupler), and a mixture of rotenone and antimycin A.

-

Data Analysis: Compare the OCR profiles of cells treated with this compound to those treated with DNP and untreated controls. An increase in basal OCR and a decrease in ATP-linked OCR are indicative of uncoupling.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a serial dilution of this compound for 24-72 hours. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength (typically 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate comparison between this compound and 2,4-dinitrophenol.

Table 1: In Vitro Hydrolysis of this compound

| Parameter | Value |

|---|---|

| Half-life (t½) in liver microsomes | To be determined |

| Michaelis-Menten constant (Km) | To be determined |

| Maximum reaction velocity (Vmax) | To be determined |

Table 2: Effects on Mitochondrial Respiration (Example Data)

| Compound | Concentration (µM) | Basal OCR (% of Control) | ATP-linked OCR (% of Control) |

|---|---|---|---|

| Control | - | 100 | 100 |

| This compound | Multiple concentrations | To be determined | To be determined |

| 2,4-Dinitrophenol | Multiple concentrations | To be determined | To be determined |

Table 3: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | e.g., HepG2 | To be determined |

| 2,4-Dinitrophenol | e.g., HepG2 | To be determined |

Conclusion and Future Directions

The biological activity of this compound is likely mediated through its metabolic conversion to 2,4-dinitrophenol, a potent mitochondrial uncoupler. The experimental framework provided in this guide will enable a thorough investigation of this hypothesis. Future research should focus on in vivo studies to confirm the metabolic pathway and to assess the pharmacokinetic and toxicodynamic profiles of this compound in a whole-animal model. A direct comparison with DNP in these studies is essential to understand the relative potency and safety profile of this compound. This information will be critical for any further consideration of this compound for therapeutic or other applications.

References

Uncoupling the Powerhouse: A Technical Guide to the Mitochondrial Activity of 2,4-Dinitrophenetole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the mitochondrial uncoupling activity of 2,4-dinitrophenol (DNP). However, specific quantitative data and detailed experimental studies on its close analogue, 2,4-dinitrophenetole, are not widely available in publicly accessible resources. This guide, therefore, leverages the well-established principles and data of DNP to infer the expected activities of this compound, providing a foundational framework for its investigation. The experimental protocols detailed herein are presented as the standard methodologies to be employed for the precise characterization of this compound's mitochondrial effects.

Introduction: The Mechanism of Mitochondrial Uncoupling

Mitochondrial uncoupling is a process that disassociates fuel oxidation in the respiratory chain from the synthesis of ATP.[1] Chemical uncouplers like dinitrophenol derivatives are lipophilic weak acids that act as protonophores.[1] They shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthase to produce ATP.[1] This leads to an increase in the rate of electron transport and oxygen consumption as the mitochondria attempt to re-establish the proton gradient. The energy that would have been harnessed for ATP synthesis is instead liberated as heat.[2]

This compound, an ether derivative of 2,4-dinitrophenol, is anticipated to share this mechanism of action due to its structural similarity. The presence of the dinitrophenyl group is key to its protonophoric activity.

Quantitative Data on Dinitrophenol Analogues

While specific data for this compound is lacking, the following tables summarize key quantitative parameters for the well-studied uncoupler, 2,4-dinitrophenol (DNP). These values provide a benchmark for the anticipated potency and effects of this compound.

Table 1: Acute Toxicity Data for 2,4-Dinitrophenol (DNP)

| Compound | Organism | Route of Administration | LD50 (mg/kg) |

| 2,4-Dinitrophenol | Rat | Intraperitoneal | 35 |

| 2,4-Dinitrophenol | Rat | Oral | 30 |

LD50: The dose at which 50% of the test subjects are expected to die.[3]

Table 2: In Vitro Efficacy of 2,4-Dinitrophenol (DNP)

| Parameter | Cell Line | EC50 | Effect |

| ATP Production Inhibition | RBL-2H3 | 389 µM to 677 µM | Significant inhibition at non-cytotoxic doses |

EC50: The concentration of a drug that gives half-maximal response.[3]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Mitochondrial Uncoupling by this compound

Caption: Mitochondrial uncoupling by this compound (DNPEt).

Experimental Workflow for Assessing Mitochondrial Uncoupling Activity

Caption: Experimental workflow for evaluating mitochondrial uncouplers.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mitochondrial uncoupling activity of this compound.

Measurement of Oxygen Consumption Rate (OCR)

This protocol is used to determine the effect of this compound on the rate of oxygen consumption in isolated mitochondria or intact cells using high-resolution respirometry.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration medium (e.g., MiR05)

-

Substrates for complex I (e.g., glutamate, malate) and complex II (e.g., succinate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

This compound stock solution

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add pre-warmed respiration medium to the chambers.

-

Mitochondria/Cell Addition: Add a standardized amount of isolated mitochondria or a specific number of cells to the chambers.

-

Baseline Respiration (State 2): Add substrates for Complex I to establish a baseline respiration rate.

-

State 3 Respiration: Add a saturating concentration of ADP to measure the coupled respiration rate.

-

State 4o Respiration: After the phosphorylation of ADP is complete, add oligomycin to inhibit ATP synthase and measure the leak respiration.

-

Uncoupled Respiration: Titrate with this compound to determine the maximal uncoupled respiration rate.

-

Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and the increase in OCR upon addition of this compound.

ATP Synthesis Assay

This protocol measures the effect of this compound on the rate of ATP synthesis in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Respiration buffer

-

Substrates (e.g., glutamate, malate, succinate)

-

ADP

-

This compound stock solution

-

Luciferin-luciferase based ATP detection kit

-

Luminometer

Procedure:

-

Mitochondrial Incubation: Incubate isolated mitochondria in respiration buffer with substrates.

-

Compound Treatment: Add varying concentrations of this compound to the mitochondrial suspension and incubate for a defined period.

-

Initiate ATP Synthesis: Add a known concentration of ADP to start ATP synthesis.

-

Stop Reaction: After a specific time, stop the reaction (e.g., by adding a denaturing agent).

-

ATP Measurement: Use a luciferin-luciferase assay to quantify the amount of ATP produced. The luminescence generated is proportional to the ATP concentration.

-

Data Analysis: Plot the rate of ATP synthesis against the concentration of this compound to determine the IC50 (the concentration that inhibits ATP synthesis by 50%).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of this compound on the mitochondrial membrane potential using a fluorescent dye.

Materials:

-

Cultured cells

-

Cell culture medium

-

Fluorescent potentiometric dye (e.g., TMRM, TMRE, or JC-1)

-

This compound stock solution

-

FCCP or CCCP (positive control for uncoupling)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a suitable format for fluorescence measurement (e.g., glass-bottom dishes or black-walled microplates).

-

Dye Loading: Incubate the cells with the potentiometric dye according to the manufacturer's instructions. For TMRM/TMRE, accumulation in the mitochondria leads to an increase in fluorescence. For JC-1, a high membrane potential results in the formation of red fluorescent J-aggregates, while a low potential results in green fluorescent monomers.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add different concentrations of this compound to the cells.

-

Time-course Measurement: Monitor the change in fluorescence over time. A decrease in TMRM/TMRE fluorescence or a shift from red to green fluorescence with JC-1 indicates mitochondrial depolarization.

-

Positive Control: Add a known uncoupler like FCCP or CCCP to induce complete depolarization for comparison.

-

Data Analysis: Quantify the change in fluorescence intensity as a function of this compound concentration.

Conclusion

This compound is poised to be a potent mitochondrial uncoupler based on its structural analogy to 2,4-dinitrophenol. The technical framework provided in this guide offers a comprehensive approach for researchers and drug development professionals to thoroughly investigate its activity. By employing the detailed experimental protocols for measuring oxygen consumption, ATP synthesis, and mitochondrial membrane potential, the scientific community can elucidate the precise quantitative effects of this compound. This will enable a robust comparison with other uncoupling agents and a deeper understanding of its potential applications and toxicological profile. Further research is imperative to fill the existing data gap and fully characterize this compound.

References

A Technical Deep Dive into 2,4-Dinitrophenetole and Its Derivatives: Synthesis, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrophenetole (DNPT), an ether derivative of the well-known uncoupling agent 2,4-dinitrophenol (DNP), and its related compounds represent a class of molecules with significant biological activity. While the parent compound, DNP, has been extensively studied for its potent effects on mitochondrial respiration and its historical use as a weight-loss agent, the literature on this compound and its derivatives is more dispersed. This technical guide provides a comprehensive literature review, consolidating available information on the synthesis, chemical properties, and biological activities of these compounds. Particular emphasis is placed on their mechanism of action as uncouplers of oxidative phosphorylation and their potential implications for drug development. This document aims to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties and Synthesis

This compound is an aromatic ether characterized by a phenetole (ethoxybenzene) backbone with two nitro groups substituted at the 2 and 4 positions of the benzene ring.[1] These electron-withdrawing nitro groups significantly influence the chemical reactivity and biological activity of the molecule.

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of 2,4-dinitrochlorobenzene with a source of ethoxide ions.

General Reaction Scheme:

References

Spectroscopic Characterization of 2,4-Dinitrophenetole: A Technical Guide

An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-dinitrophenetole, a nitroaromatic compound of interest to researchers and scientists in drug development and materials science. This document compiles and analyzes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data to facilitate its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the available ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.75 | d | 1H | H-3 |

| 8.40 | dd | 1H | H-5 |

| 7.30 | d | 1H | H-6 |

| 4.30 | q | 2H | -O-CH₂-CH₃ |

| 1.50 | t | 3H | -O-CH₂-CH₃ |

Note: The assignments are based on the expected electronic effects of the nitro and ethoxy groups on the aromatic ring.

¹³C NMR Spectroscopy

Obtaining a definitive ¹³C NMR spectrum for this compound has proven challenging based on currently available public data. Much of the available information is for the closely related compound, 2,4-dinitrophenol. For reference and comparative purposes, the ¹³C NMR data for 2,4-dinitrophenol is provided below. The chemical shifts for this compound are expected to be similar for the aromatic carbons, with the key difference being the signals corresponding to the ethoxy group instead of the hydroxyl group.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dinitrophenol (for reference)

| Chemical Shift (ppm) | Assignment (for 2,4-dinitrophenol) | Expected Assignment (for this compound) |

| ~155 | C-1 (C-OH) | C-1 (C-O-CH₂CH₃) |

| ~141 | C-4 (C-NO₂) | C-4 (C-NO₂) |

| ~138 | C-2 (C-NO₂) | C-2 (C-NO₂) |

| ~129 | C-6 | C-6 |

| ~122 | C-5 | C-5 |

| ~116 | C-3 | C-3 |

| - | - | -O-CH₂-CH₃ |

| - | - | -O-CH₂-CH₃ |

Note: The expected chemical shifts for the ethoxy group in this compound would be approximately 65-70 ppm for the O-CH₂ carbon and 15-20 ppm for the -CH₃ carbon.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,4-Dinitrophenol (for reference)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected in this compound? |

| ~3200-3600 | Broad, Strong | O-H Stretch | No |

| ~3100 | Medium | Aromatic C-H Stretch | Yes |

| ~1590, 1470 | Strong | Aromatic C=C Bending | Yes |

| ~1520, 1340 | Strong | N-O Asymmetric & Symmetric Stretch | Yes |

| ~1270 | Strong | C-O Stretch (Phenolic) | Replaced by C-O-C Stretch |

| ~1100-1300 | Strong | C-O-C Asymmetric & Symmetric Stretch | Yes |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of 2,4-dinitrophenol due to the presence of the same chromophore, the dinitrophenyl group.

Table 4: UV-Vis Absorption Data for 2,4-Dinitrophenol (in Ethanol, for reference)

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~260 | ~13,000 | π → π |

| ~360 | ~3,000 | n → π |

Experimental Protocols

Detailed experimental protocols for the spectroscopic techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Proton decoupling is applied to simplify the spectrum.

-

IR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength range: 200-800 nm

-

A baseline correction is performed using a cuvette filled with the pure solvent.

-

Visualizations

The following diagrams illustrate a generalized workflow for the spectroscopic characterization of a solid organic compound like this compound.

Caption: Generalized workflow for spectroscopic characterization.

Caption: Logic for integrating spectroscopic data.

Theoretical Scrutiny of 2,4-Dinitrophenetole: A Deep Dive into Molecular Structure and Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular structure and reactivity of 2,4-dinitrophenetole (DNF). In the absence of extensive dedicated computational studies on DNF, this paper leverages the wealth of theoretical and experimental data available for the closely related compound, 2,4-dinitrophenol (DNP), as a foundational reference. By employing principles of computational chemistry and substituent effect analysis, this document extrapolates the structural parameters, electronic properties, and reactivity descriptors for DNF. The guide also outlines a proposed computational workflow for future in-depth theoretical investigations of this compound and presents generalized experimental protocols for its synthesis and characterization. This comparative approach aims to provide a robust theoretical framework to stimulate and guide future research into this nitroaromatic compound.

Introduction

This compound (1-ethoxy-2,4-dinitrobenzene) is a nitroaromatic compound that shares structural similarities with the widely studied 2,4-dinitrophenol (DNP). While DNP has been the subject of numerous theoretical and experimental investigations due to its biological activity and industrial applications, this compound remains a comparatively understudied molecule from a computational perspective. Understanding the molecular geometry, electronic distribution, and reactivity of DNF is crucial for applications in medicinal chemistry, materials science, and environmental science.

This whitepaper aims to fill the existing knowledge gap by providing a detailed theoretical exploration of this compound. Recognizing the scarcity of direct computational data for DNF, this guide adopts a comparative methodology, utilizing the extensive data on 2,4-dinitrophenol as a benchmark. The primary distinction between the two molecules lies in the substitution at the 1-position of the benzene ring: a hydroxyl group (-OH) in DNP versus an ethoxy group (-OCH2CH3) in DNF. This seemingly minor difference can significantly influence the molecule's conformational flexibility, electronic properties, and, consequently, its reactivity.

This document is structured to provide a clear and comprehensive overview, beginning with a summary of the known physicochemical properties of both DNF and DNP. It then delves into a comparative analysis of their theoretical structures and reactivities, supported by tabulated data for DNP and inferred trends for DNF. Furthermore, a standardized computational workflow is proposed for researchers wishing to conduct their own theoretical studies on DNF. Finally, generalized experimental protocols for the synthesis and characterization of nitroaromatic compounds like DNF are provided to offer a complete research framework.

Physicochemical Properties

A foundational understanding of the basic physical and chemical characteristics of this compound and its counterpart, 2,4-dinitrophenol, is essential for any theoretical and experimental investigation.

| Property | This compound (DNF) | 2,4-Dinitrophenol (DNP) |

| IUPAC Name | 1-ethoxy-2,4-dinitrobenzene | 2,4-dinitrophenol |

| Molecular Formula | C8H8N2O5 | C6H4N2O5 |

| Molecular Weight | 212.16 g/mol | 184.11 g/mol |

| Appearance | - | Solid yellow crystals |

| CAS Number | 610-54-8 | 51-28-5 |

Theoretical Analysis of Molecular Structure

Comparative Molecular Geometry

The structure of 2,4-dinitrophenol has been investigated using computational methods, revealing key intramolecular interactions. A notable feature of DNP is the formation of an intramolecular hydrogen bond between the hydroxyl group and the ortho-nitro group. This interaction imparts a degree of planarity to the molecule.

In this compound, the hydroxyl proton is replaced by an ethyl group. This substitution eliminates the possibility of the aforementioned intramolecular hydrogen bond. Consequently, the ethoxy group is expected to have greater conformational freedom, rotating around the C-O bond. This rotation will be influenced by steric hindrance from the ortho-nitro group.

Below is a table summarizing the calculated geometric parameters for 2,4-dinitrophenol, which can serve as a baseline for predicting the structure of DNF.

| Parameter | 2,4-Dinitrophenol (DNP) - Calculated Values | This compound (DNF) - Predicted Trends |

| Bond Lengths (Å) | ||

| C-O | ~1.36 | Expected to be slightly longer due to the electron-donating nature of the ethyl group. |

| C-N (ortho) | ~1.48 | Minor changes expected. |

| C-N (para) | ~1.47 | Minor changes expected. |

| N-O (nitro) | ~1.22 | Minor changes expected. |

| Bond Angles (°) | ||

| C-C-O | ~120 | Likely to be slightly larger due to the steric bulk of the ethoxy group. |

| C-C-N (ortho) | ~120 | Minor changes expected. |

| O-N-O (nitro) | ~125 | Minor changes expected. |

| Dihedral Angles (°) | ||

| C-C-O-H | ~0 (due to H-bond) | C-C-O-C will be non-planar, with a range of possible conformations. |

| C-C-N-O (ortho) | Near planar | Expected to remain near planar. |

Molecular Visualization

The structural differences between DNP and DNF can be visualized using molecular models. The following DOT script generates a diagram illustrating the key structural features of both molecules.

Caption: Molecular structures of 2,4-dinitrophenol (DNP) and this compound (DNF).

Theoretical Analysis of Chemical Reactivity

The reactivity of a molecule is intrinsically linked to its electronic structure. Descriptors such as Mulliken charges, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) provide valuable insights into the reactive behavior of a compound.

Mulliken Population Analysis